molecular formula C10H20N2O3S B2539360 Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate CAS No. 1643147-55-0

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate

Cat. No. B2539360
CAS RN: 1643147-55-0
M. Wt: 248.34
InChI Key: JYOPAUPKXFQZPE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a pyrrolidine derivative that is synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate derivatives have been explored for their potential in drug development and synthesis of pharmacologically active compounds. For example, the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates involves thermal addition to 1-aryl-3,3,3-trifluoro-1-propynes followed by dehydrogenation, showcasing the utility of tert-butyl derivatives in creating biologically active pyrrole derivatives with potential applications in drug discovery (Porta, Capuzzi, & Bettarini, 1994). Additionally, the development of gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides provides access to synthetically useful chiral pyrrolidin-3-ones, illustrating the role of tert-butyl derivatives in facilitating asymmetric synthesis of compounds with potential pharmacological activities (Shu, Li, Yu, Jiang, & Ye, 2014).

Material Science Applications

In the realm of material science, tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate derivatives contribute to the development of electrolytes for lithium batteries. The study on N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide-LiTFSI–poly(ethylene glycol) dimethyl ether mixtures as Li/S cell electrolytes exemplifies the application of such compounds in improving the thermal stability and ionic conductivity of battery electrolytes, thereby enhancing the performance and safety of lithium-sulfur batteries (Shin & Cairns, 2008).

Organic Synthesis Applications

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate derivatives are also pivotal in organic synthesis, facilitating complex reactions and product formations. The coupling of arylboronic acids with partially reduced pyridine derivatives, leading to the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrates the compound's utility in creating structurally diverse and complex organic molecules (Wustrow & Wise, 1991). Furthermore, the synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate into various functionalized derivatives underline its versatility in organic synthesis applications (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-6-5-8(7-12)16(4,11)14/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPAUPKXFQZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate

CAS RN

1643147-55-0
Record name tert-butyl 3-[imino(methyl)oxo-lambda6-sulfanyl]pyrrolidine-1-carboxylate
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